molecular formula C29H31N3O2S B2574295 2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-81-9

2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2574295
CAS RN: 1115313-81-9
M. Wt: 485.65
InChI Key: UMHSJSWTYKLLDI-UHFFFAOYSA-N
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Description

The compound “2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline core, which is a type of nitrogen-containing heterocycle . It also contains a thioether linkage and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazoline core could be formed through a cyclization reaction . The thioether linkage could be introduced through a nucleophilic substitution reaction . The amide group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The presence of nitrogen in the ring system would likely result in the compound having basic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The thioether linkage could potentially be oxidized to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of an amide group could result in the compound being able to form hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound and its derivatives have been extensively studied for their cytotoxic properties. For instance, in the research conducted by Bu et al. (2001), a series of compounds bearing similar structures were prepared and evaluated for their cytotoxic activity. They found that certain derivatives showed substantial growth delays in in vivo subcutaneous colon tumors in mice. This indicates the potential of these compounds in cancer treatment research (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Antimycobacterial Activity

In the study of antitubercular activity, Marvadi et al. (2020) synthesized and evaluated a series of novel compounds for their efficacy against Mycobacterium tuberculosis. The findings suggest that derivatives of the compound have potential as antitubercular agents, expanding the compound's utility in antimicrobial research (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research, often involves derivatives of the compound. For instance, Abdallah, Hassaneen, and Abdelhadi (2009) explored the formation of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, indicating the compound's role in the development of complex organic structures (Abdallah, Hassaneen, & Abdelhadi, 2009).

Antibacterial and Antifungal Applications

Further expanding its applications, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds for their antibacterial and antifungal activities. This study suggests the compound's derivatives could be valuable in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Further studies could explore the synthesis, properties, and potential applications of this compound and related structures.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-19(2)30-27(33)23-12-13-25-26(17-23)31-29(35-18-24-16-20(3)10-11-21(24)4)32(28(25)34)15-14-22-8-6-5-7-9-22/h5-13,16-17,19H,14-15,18H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSJSWTYKLLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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